3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol
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Overview
Description
3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol: is an organic compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . This compound features a phenyl group, an amino group, and a pyrrolidine ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-one.
Reduction: The ketone group in the starting material is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The alcohol group in 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: 1-Phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-one.
Reduction: Derivatives with modified functional groups.
Substitution: Compounds with different substituents replacing the amino group.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-one: A precursor in the synthesis of 3-Amino-1-phenyl-2-(pyrrolidin-1-ylmethyl)propan-1-ol.
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol: A structurally related compound with similar functional groups.
Uniqueness:
- The presence of both an amino group and a pyrrolidine ring in this compound makes it unique compared to its analogs. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(aminomethyl)-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-10-13(11-16-8-4-5-9-16)14(17)12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWVWBHOYQMCCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CN)C(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246995 |
Source
|
Record name | β-(Aminomethyl)-α-phenyl-1-pyrrolidinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049606-38-3 |
Source
|
Record name | β-(Aminomethyl)-α-phenyl-1-pyrrolidinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049606-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-(Aminomethyl)-α-phenyl-1-pyrrolidinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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